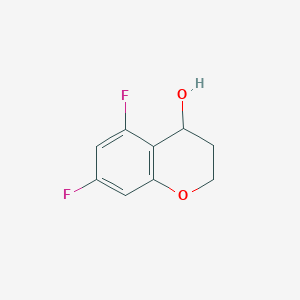

5,7-Difluorochroman-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTYMLFMXKYIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5,7-Difluorochroman-4-ol chemical structure and properties

An In-depth Technical Guide to (R)-5,7-Difluorochroman-4-ol: A Key Chiral Intermediate in Modern Pharmaceutical Synthesis

Abstract

(R)-5,7-Difluorochroman-4-ol is a fluorinated, chiral heterocyclic compound that has emerged as a critical building block in the pharmaceutical industry. Its significance is primarily linked to its role as a key intermediate in the synthesis of Tegoprazan, a potent potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders. The strategic incorporation of fluorine atoms and the specific (R)-stereochemistry at the 4-position are crucial for the efficacy of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, stereoselective synthesis, and spectroscopic analysis of (R)-5,7-Difluorochroman-4-ol. Authored from the perspective of a senior application scientist, this document emphasizes the causal reasoning behind synthetic strategies and analytical methodologies, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction & Strategic Significance

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, fused-ring system provides a versatile template for developing therapeutic agents. The strategic introduction of fluorine into drug candidates is a widely employed tactic to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[3][4][5] The carbon-fluorine bond's strength makes it resistant to metabolic cleavage, often increasing a drug's half-life.[1][5]

(R)-5,7-Difluorochroman-4-ol (CAS No: 1270294-05-7) embodies the convergence of these two powerful concepts.[6] The difluorination at the 5 and 7 positions of the aromatic ring enhances the molecule's stability and lipophilicity, while the chiral hydroxyl group at the 4-position serves as a crucial handle for further synthetic transformations.[7][8]

The primary driver for this compound's importance is its role as a synthon for Tegoprazan, a next-generation drug for treating conditions like gastroesophageal reflux disease (GERD).[7][9] In the synthesis of Tegoprazan, the (R)-stereocenter of the chromanol is essential for establishing the correct three-dimensional orientation required for high-affinity binding to the gastric H+/K+-ATPase, or proton pump.[1][6][10] Consequently, the development of efficient, scalable, and stereoselective synthetic routes to (R)-5,7-Difluorochroman-4-ol is a subject of significant industrial and academic interest.[11][12]

Chemical Structure and Physicochemical Properties

The molecule features a chroman core with two fluorine substituents on the benzene ring and a secondary alcohol on the dihydropyran ring. The chirality at the C4 position is critical to its function as a pharmaceutical intermediate.

Caption: Chemical structure of (R)-5,7-Difluorochroman-4-ol.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Source(s) |

| IUPAC Name | (4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | [10][13] |

| CAS Number | 1270294-05-7 | [6][7][8][9][13][14][15][16][17][18][19][20] |

| Molecular Formula | C₉H₈F₂O₂ | [6][9][10][13][15][19][20][21] |

| Molecular Weight | 186.15 g/mol | [9][10][13][15][19][20][21] |

| InChI Key | HGTYMLFMXKYIQW-SSDOTTSWSA-N | [10][13][17] |

| SMILES | O[C@@H]1CCOC2=CC(F)=CC(F)=C12 | [10][15][16][22] |

| Appearance | Solid | [6] |

| pKa (Predicted) | 13.09 ± 0.20 | [14][18] |

| LogP (Predicted) | 1.7807 | [14][15] |

| Melting Point (Racemate) | 68-70 °C | [12] |

Stability and Storage

(R)-5,7-Difluorochroman-4-ol is generally stable under recommended storage conditions but is sensitive to certain materials.[14]

-

Storage: For long-term stability, the compound should be stored in a dry, tightly sealed container at 2-8°C under an inert atmosphere (e.g., nitrogen).[6][14][17][18]

-

Conditions to Avoid: Exposure to moisture should be avoided.[14]

-

Incompatible Materials: Contact with strong acids, acid chlorides, acid anhydrides, and oxidizing agents should be prevented to avoid hazardous reactions.[14]

Stereoselective Synthesis: A Tale of Two Strategies

The paramount challenge in synthesizing (R)-5,7-Difluorochroman-4-ol is the precise control of the stereocenter at the C4 position. High enantiomeric excess (ee) is non-negotiable for its use in pharmaceutical manufacturing. The most common precursor for this synthesis is the prochiral ketone, 5,7-difluorochroman-4-one.[14][23]

Preferred Pathway: Chemoenzymatic Asymmetric Reduction

This approach is favored in industrial settings due to its exceptional stereoselectivity, mild reaction conditions, and environmentally friendly nature.[10][23] The causality behind this choice lies in the inherent ability of ketoreductase (KRED) enzymes to differentiate between the two faces of the ketone, delivering a hydride ion with remarkable precision to yield the desired (R)-alcohol.[23][24]

Sources

- 1. 5,7-Difluorochroman-4-ol | 917248-51-2 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. CAS 1270294-05-7: (R)-5,7-difluorochroman-4-ol [cymitquimica.com]

- 9. ComWin produce Tegoprazan Intermediate (R)-5,7-Difluorochroman-4-OL Cas no 1270294-05-7 [comwin-china.com]

- 10. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. chemscene.com [chemscene.com]

- 16. 1270294-05-7|(R)-5,7-Difluorochroman-4-ol|BLD Pharm [bldpharm.com]

- 17. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 [sigmaaldrich.com]

- 18. Page loading... [guidechem.com]

- 19. (R)-5,7-Difluorochroman-4-ol - CAS - 1270294-05-7 | Axios Research [axios-research.com]

- 20. (R)-5,7-difluorochroman-4-ol CAS#: 1270294-05-7 [m.chemicalbook.com]

- 21. This compound | C9H8F2O2 | CID 53427514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]

- 24. benchchem.com [benchchem.com]

Physicochemical properties of (R)-5,7-Difluorochroman-4-ol

An In-depth Technical Guide to (R)-5,7-Difluorochroman-4-ol: Physicochemical Properties, Synthesis, and Analytical Characterization

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-5,7-Difluorochroman-4-ol (CAS No: 1270294-05-7) is a chiral fluorinated chromanol that has emerged as a pivotal building block in modern medicinal chemistry.[1][2] Its structural features, particularly the fluorine substitutions and the specific (R)-stereochemistry at the C4 position, impart unique physicochemical properties that are highly advantageous for drug design.[1][3] This technical guide provides a comprehensive exploration of the core physicochemical properties of (R)-5,7-Difluorochroman-4-ol, offering in-depth analysis, field-proven experimental insights, and detailed protocols for its characterization. The primary application driving interest in this molecule is its role as a crucial intermediate in the synthesis of Tegoprazan, a potent potassium-competitive acid blocker (P-CAB) for treating acid-related gastrointestinal disorders.[1][2][4][5] This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important synthetic intermediate.

Molecular Identity and Structural Elucidation

The functionality and interaction of (R)-5,7-Difluorochroman-4-ol with biological targets are fundamentally dictated by its three-dimensional structure.[1] The molecule features a chroman core, a heterocyclic system consisting of a dihydropyran ring fused to a benzene ring. The key distinguishing features are the two fluorine atoms at the 5 and 7 positions of the aromatic ring and a hydroxyl group at the chiral center (C4) in the (R) configuration.[2][3]

The fluorine atoms significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, characteristics highly sought after in drug development.[3] The hydroxyl group serves as a critical handle for further chemical derivatization and as a hydrogen bond donor, which can be crucial for its reactivity and binding interactions.[1][3]

Caption: Chemical Structure of (R)-5,7-Difluorochroman-4-ol.

Core Identifiers

A consistent and accurate identification of chemical compounds is paramount in research and development. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | (4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | [2][6] |

| CAS Number | 1270294-05-7 | [1][2][7] |

| Molecular Formula | C₉H₈F₂O₂ | [2][6][7] |

| SMILES | O[C@@H]1CCOC2=CC(F)=CC(F)=C12 | [2][8] |

| InChI Key | HGTYMLFMXKYIQW-SSDOTTSWSA-N | [2][6] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior, from synthesis and formulation to its ultimate biological activity. While extensive experimental data for (R)-5,7-Difluorochroman-4-ol is not publicly available, a combination of reported data and high-quality computational predictions provides a strong working profile.[7]

| Property | Value | Type | Source(s) |

| Molecular Weight | 186.16 g/mol | Experimental | [2][7][9] |

| Appearance | White to off-white solid | Experimental | [2] |

| Boiling Point | 228.4 ± 40.0 °C | Predicted | [2][9] |

| Density | 1.402 ± 0.06 g/cm³ | Predicted | [2][9] |

| pKa | 13.09 ± 0.20 | Predicted | [7][9][10] |

| LogP (XLogP3-AA) | 1.78 | Predicted | [7][8][11] |

Solubility Profile

Expert Insight: Quantitative solubility data in common laboratory solvents is not widely published for (R)-5,7-Difluorochroman-4-ol.[7] The predicted LogP of 1.78 suggests moderate lipophilicity, indicating that it is likely to be more soluble in organic solvents than in aqueous media. For drug development, understanding solubility is non-negotiable as it impacts reaction kinetics, purification, and bioavailability.

Protocol: Small-Scale Solubility Determination The causality behind this protocol is to efficiently screen for suitable solvent systems for chromatography, reaction, or formulation without consuming large quantities of the material.

-

Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of (R)-5,7-Difluorochroman-4-ol into several vials.

-

Solvent Addition: To each vial, add a common laboratory solvent (e.g., Methanol, Ethanol, DMSO, Ethyl Acetate, Dichloromethane, Water) in small, precise increments (e.g., 100 µL).

-

Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution against a dark background.

-

Quantification: Record the volume of solvent required to fully dissolve the compound. Calculate the approximate solubility in mg/mL.

-

Rationale: This pragmatic approach provides the necessary data to select an appropriate solvent for subsequent, larger-scale processes like purification via column chromatography or setting up a reaction.[7]

Stability and Recommended Storage

(R)-5,7-Difluorochroman-4-ol is generally stable under recommended storage conditions.[7] However, its structure contains functional groups susceptible to degradation. The hydroxyl group can be oxidized, and the overall molecule is sensitive to certain conditions.

| Parameter | Observation / Recommendation | Source(s) |

| Chemical Stability | Stable under recommended storage conditions. | [7][12] |

| Storage Conditions | Store in a dry, tightly sealed container at 2-8°C. An inert atmosphere is recommended for long-term storage. | [2][7][9] |

| Conditions to Avoid | Moisture. | [7][12] |

| Incompatible Materials | Strong acids, acid chlorides, acid anhydrides, and oxidizing agents. | [7][12] |

Trustworthiness of Protocol: Storing the compound under these conditions prevents hydrolysis, oxidation, and other potential side reactions, ensuring the integrity and purity of the material for downstream applications. Adherence to these guidelines is a self-validating system for maintaining compound quality.

Spectroscopic and Analytical Profile

The structural confirmation and purity assessment of (R)-5,7-Difluorochroman-4-ol rely on a suite of spectroscopic techniques. As enantiomers, both (R)- and (S)-5,7-Difluorochroman-4-ol will yield identical spectra in an achiral environment (e.g., NMR, MS).[13] Chiral-specific techniques, such as optical rotation measurement or chiral chromatography, are necessary for confirming the enantiomeric identity.

Caption: Experimental workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.[14][15] The large chemical shift dispersion of ¹⁹F NMR makes it an excellent probe for analyzing fluorinated compounds.[16][17]

¹H and ¹³C NMR Data (Representative) [5][13] Solvent: DMSO-d₆, Frequency: 600 MHz (¹H), 151 MHz (¹³C)

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Aromatic | 6.69-6.72 | m | Aromatic H |

| Aromatic | 6.53 | d | Aromatic H |

| CH-OH | 5.40 | d | H-4 |

| OH | 4.76 | s | -OH |

| O-CH₂ | 4.28-4.30 | m | H-2 |

| O-CH₂ | 4.16-4.21 | m | H-2 |

| CH₂ | 1.86-1.89 | m | H-3 |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Aromatic | 163.2, 161.7, 156.6 | C-F and C-O Ar |

| Aromatic | 110.5 | C-Ar |

| Aromatic | 100.0, 95.9 | C-Ar |

| CH-OH | 62.1 | C-4 |

| O-CH₂ | 55.3 | C-2 |

| CH₂ | 30.5 | C-3 |

Experimental Protocol: NMR Sample Preparation [13]

-

Sample Weighing: Accurately weigh 5-10 mg of (R)-5,7-Difluorochroman-4-ol.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) inside a clean 5 mm NMR tube.

-

Acquisition: Record spectra on a high-field NMR spectrometer (e.g., ≥400 MHz).

-

Rationale: Using a high-field instrument provides better signal dispersion and resolution, which is critical for unambiguous assignment of protons and carbons, especially in the crowded aromatic region and for resolving complex splitting patterns caused by fluorine coupling.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For chromanols, soft ionization techniques like Electrospray Ionization (ESI) are common. Interestingly, some chromanol structures have been observed to produce radical cation molecular ions (M⁺·) instead of the more typical protonated molecules ([M+H]⁺), particularly under acidic conditions.[18] This is a key mechanistic insight for scientists to consider during data interpretation, as the choice of mobile phase can influence the observed ionic species.[18]

Synthesis and Quality Control

The primary industrial synthesis of (R)-5,7-Difluorochroman-4-ol is achieved through the highly stereoselective asymmetric reduction of the prochiral ketone, 5,7-difluorochroman-4-one.[1][4][7]

Caption: General workflow for the enzymatic synthesis of (R)-5,7-Difluorochroman-4-ol.

Enzymatic Asymmetric Reduction

Expert Insight: The choice of an enzymatic method, specifically using a ketoreductase (KRED), is a deliberate one driven by the principles of green chemistry and the need for high stereochemical purity.[19] Metal-catalyzed hydrogenations can also achieve this but often require harsh conditions and expensive, toxic heavy metals. KREDs operate in aqueous media under mild conditions and exhibit exquisite stereoselectivity, directly yielding the desired (R)-enantiomer with high enantiomeric excess (ee).[7][19]

General Experimental Protocol: [7]

-

Biocatalyst Preparation: A suitable buffer solution is prepared, and the ketoreductase enzyme, a coenzyme (typically NADPH), and a coenzyme recycling system (e.g., glucose/glucose dehydrogenase) are added.

-

Substrate Addition: The 5,7-difluorochroman-4-one substrate is dissolved in a minimal amount of a water-miscible co-solvent and added to the enzyme mixture. A fed-batch approach is often used in scale-up operations to avoid substrate inhibition of the enzyme.[19]

-

Reaction Control: The reaction is maintained at a controlled temperature and pH to ensure optimal enzyme performance.

-

Monitoring: The reaction's progress is monitored by HPLC or TLC until the starting material is consumed.

-

Workup and Purification: Upon completion, the product is extracted with an organic solvent. The combined organic layers are dried, and the solvent is removed. The crude product is then purified by column chromatography or recrystallization to yield the high-purity (R)-5,7-Difluorochroman-4-ol.[7]

Trustworthiness of Protocol: This protocol incorporates a monitoring step (HPLC/TLC), which is a self-validating control point. It ensures that the reaction is not terminated prematurely or allowed to run too long, which could lead to side-product formation. This direct feedback loop is essential for reproducible, high-yield synthesis.

Conclusion

(R)-5,7-Difluorochroman-4-ol is a compound of significant scientific and commercial interest, primarily due to its role in the synthesis of Tegoprazan. Its physicochemical profile—characterized by moderate lipophilicity, specific stereochemistry, and the presence of electron-withdrawing fluorine atoms—makes it an ideal intermediate for drug development. Understanding its properties, from solubility and stability to its detailed spectroscopic signature, is crucial for any scientist working with this molecule. The established enzymatic synthesis routes offer a green and efficient pathway to this chiral alcohol, ensuring high purity and stereoselectivity. This guide provides the foundational knowledge and practical protocols necessary for the successful handling, characterization, and application of (R)-5,7-Difluorochroman-4-ol in a research and development setting.

References

- Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. (URL: )

- (R)

- (R)-5,7-difluorochroman-4-ol | 1270294-05-7 - ChemicalBook. (URL: )

- A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan.

- Spectroscopic comparison of (R)- and (S)-5,7-Difluorochroman-4-ol - Benchchem. (URL: )

- (R)-5,7-difluorochroman-4-ol 1270294-05-7 wiki - Guidechem. (URL: )

- Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry. (URL: )

- A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Taylor & Francis Online. (URL: )

- Technical Support Center: Synthesis of (R)-5,7-Difluorochroman-4-ol - Benchchem. (URL: )

- (R)-5,7-difluorochroman-4-ol CAS#: 1270294-05-7 - ChemicalBook. (URL: )

- MSDS of (R)-5,7-Difluorochroman-4-ol. (URL: )

- (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 - Benchchem. (URL: )

- CAS 1270294-05-7: (R)-5,7-difluorochroman-4-ol - CymitQuimica. (URL: )

- 5,7-Difluorochroman-4-ol | C9H8F2O2 | CID 53427514 - PubChem. (URL: )

- 1270294-05-7 | (R)-5,7-Difluorochroman-4-ol - ChemScene. (URL: )

- Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 - Smolecule. (URL: )

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin

- Fluorine NMR. (URL: )

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). (URL: )

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (URL: )

Sources

- 1. nbinno.com [nbinno.com]

- 2. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]

- 3. CAS 1270294-05-7: (R)-5,7-difluorochroman-4-ol [cymitquimica.com]

- 4. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. chemscene.com [chemscene.com]

- 9. (R)-5,7-difluorochroman-4-ol CAS#: 1270294-05-7 [m.chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound | C9H8F2O2 | CID 53427514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. capotchem.cn [capotchem.cn]

- 13. benchchem.com [benchchem.com]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. biophysics.org [biophysics.org]

- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Biological activity of fluorinated chroman scaffolds

An In-Depth Technical Guide to the Biological Activity of Fluorinated Chroman Scaffolds

Authored by: Gemini, Senior Application Scientist

December 2025

Foreword: The Strategic Imperative of Fluorine in Chroman-Based Drug Discovery

The chroman scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds, including the essential antioxidant Vitamin E.[1] Its inherent "privileged" status arises from its frequent appearance in molecules that exhibit favorable interactions with a diverse array of biological targets.[2] However, the relentless pursuit of enhanced therapeutic efficacy and optimized pharmacokinetic profiles necessitates a continuous evolution in molecular design. The strategic incorporation of fluorine into the chroman framework has emerged as a profoundly impactful strategy to achieve these goals.[3]

Fluorine, the most electronegative element, imparts unique properties to organic molecules that are highly sought after in drug development.[4] Its introduction can significantly modulate a compound's metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins.[5][6] This guide provides a comprehensive exploration of the biological activities of fluorinated chroman derivatives, delving into their anticancer, antiviral, antioxidant, and neuroprotective potential. We will examine the causal relationships behind experimental designs, present detailed protocols for key assays, and visualize complex biological pathways to provide a holistic resource for researchers, scientists, and drug development professionals.

The Fluorine Advantage: Modulating Physicochemical and Pharmacokinetic Properties

The substitution of hydrogen with fluorine, while seemingly a minor structural alteration, can induce profound changes in a molecule's behavior.[5] The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] Furthermore, fluorine's high electronegativity can alter the acidity and basicity of neighboring functional groups, which can in turn influence a drug's binding affinity and pharmacokinetic properties.[5] The introduction of fluorine can also increase a molecule's lipophilicity, potentially improving its ability to cross cellular membranes, including the blood-brain barrier.[7]

Anticancer Activity of Fluorinated Chroman Scaffolds

Fluorinated chroman derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[2]

Sirtuin 2 (SIRT2) Inhibition

Chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase that is implicated in cancer and neurodegenerative diseases.[8] Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups, such as fluorine, at the 6- and 8-positions of the chroman ring can enhance inhibitory activity.[8] However, the position of fluorination is critical, as a 7-fluoro substituted chroman-4-one showed only weak inhibitory activity.[8][9]

Proposed Mechanism of Action

SIRT2 inhibitors, including fluorinated chroman-4-ones, are thought to exert their anticancer effects by regulating α-tubulin acetylation.[8] This, in turn, affects microtubule dynamics and can disrupt cell cycle progression, ultimately leading to apoptosis in cancer cells.[8]

Aromatase Inhibition

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a critical strategy in treating hormone-dependent breast cancer.[1] Fluorinated isoflavanones (3-phenylchroman-4-ones) have been identified as potent aromatase inhibitors.[1]

| Compound | IC50 (µM) |

| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | 0.8 |

| 8-fluoro-3-(pyridin-3-yl)chroman-4-one | 2.5 |

| Table 1: Aromatase Inhibitory Activity of Fluorinated Isoflavanones.[1] |

Acetyl-CoA Carboxylase (ACC) Inhibition

Acetyl-CoA carboxylases (ACCs) are crucial enzymes in fatty acid synthesis and have been identified as therapeutic targets in metabolic diseases and cancer.[10] A series of chroman derivatives have been synthesized and evaluated for their ACC inhibitory activities, with some compounds showing potent anti-proliferative effects against various cancer cell lines.[10]

Antiviral Activity of Fluorinated Chroman Scaffolds

Fluorinated 2-arylchroman-4-ones have shown significant promise as antiviral agents, particularly against influenza viruses.[8][11]

One notable example, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, demonstrated potent activity against the Influenza A/Puerto Rico/8/34 (H1N1) virus, with an IC50 of 6 µM and a selectivity index (SI) of 150.[11] This compound was also effective against other influenza strains, including A(H5N2) and influenza B.[11]

| Compound | Virus Strain | IC50 (µM) | Selectivity Index (SI) |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/H1N1 | 6 | 150 |

| " | Influenza A/H5N2 | - | 53 |

| " | Influenza B | - | 42 |

| Table 2: Antiviral Activity of a Polyfluorinated 2-Arylchroman-4-one.[8][11] |

Potential Antiviral Mechanism of Action

Flavonoids, the parent class of many chroman derivatives, can interfere with multiple stages of the viral life cycle.[8] This includes inhibiting viral entry into host cells, viral replication, and protein translation.[8] For the influenza virus, some flavonoids have been shown to inhibit viral neuraminidase or interfere with the hemagglutinin protein, which is essential for viral entry.[8]

Antioxidant Activity of Fluorinated Chroman Derivatives

The chromanol scaffold, present in Vitamin E, is well-known for its ability to scavenge free radicals and mitigate oxidative stress.[1] The introduction of fluorine can modulate this antioxidant capacity.[1] A direct comparison between 3',4',5'-trihydroxyflavone and its 3-fluorinated counterpart showed that fluorination can enhance antioxidant activity, as indicated by a lower EC50 value.[8]

| Compound | Structure | EC50 (µg/mL) |

| 3',4',5'-Trihydroxyflavone | Non-fluorinated | 0.33 |

| 3-Fluoro-3',4',5'-trihydroxyflavone | Fluorinated | 0.24 |

| Table 3: Comparison of Antioxidant Activity.[8] |

Neuroprotective Potential of Fluorinated Chromans

The development of drugs for neurodegenerative diseases like Alzheimer's is challenging due to the difficulty of crossing the blood-brain barrier (BBB).[12] Fluorination is a promising strategy to enhance the ability of molecules to penetrate the BBB.[7][12] Fluorinated chromanol derivatives are being explored for their neuroprotective effects, leveraging the antioxidant properties of the chromanol scaffold and the enhanced pharmacokinetic properties conferred by fluorine.[1][13]

Experimental Protocols

Fluorometric SIRT2 Inhibition Assay

This protocol provides a framework for assessing the SIRT2 inhibitory activity of fluorinated chroman derivatives.

1. Preparation of Reagents:

-

SIRT2 Enzyme: Recombinant human SIRT2.

-

Substrate: Fluorogenic acetylated peptide substrate.

-

Cofactor: Nicotinamide adenine dinucleotide (NAD+).

-

Test Compounds: Serial dilutions of fluorinated chroman derivatives in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Tris-HCl buffer, pH 8.0, containing a surfactant.

-

Developer Solution: Contains a protease to cleave the deacetylated substrate and release the fluorophore.

2. Assay Procedure:

-

In a 96-well plate, add the assay buffer, NAD+, and the test compound or vehicle control.

-

Add the SIRT2 enzyme to initiate the reaction and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Add the fluorogenic acetylated peptide substrate and incubate at 37°C for a further specified time (e.g., 60 minutes).

-

Add the developer solution and incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant activity of fluorinated chromanol derivatives.[1]

1. Preparation of Reagents:

-

DPPH Solution: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Test Compounds: Serial dilutions of fluorinated chromanol derivatives in methanol.

-

Control: Methanol.

2. Assay Procedure:

-

In a 96-well plate, add the DPPH solution to each well.

-

Add the test compound, control, or a standard antioxidant (e.g., Trolox) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

3. Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[1]

Conclusion and Future Perspectives

The strategic fluorination of the chroman scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding derivatives with potent and diverse biological activities. The enhanced metabolic stability, improved binding affinity, and modulated physicochemical properties conferred by fluorine have led to promising anticancer, antiviral, and antioxidant agents.[8] The continued exploration of structure-activity relationships, particularly concerning the optimal positioning of fluorine substituents, will be crucial for the rational design of next-generation therapeutics. As our understanding of the intricate roles of these compounds in various signaling pathways deepens, fluorinated chromans are poised to become increasingly important in the development of novel treatments for a wide range of diseases.

References

- BenchChem. (2025). Fluorinated Chroman Derivatives: A Comparative Guide to Structure, Function, and Performance.

- BenchChem. (2025).

- BenchChem. (2025). The Theoretical Framework of Fluorinated Chromans: A Guide for Drug Discovery.

- Politanskaya, L., et al. (2025). Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity.

- Politanskaya, L. V., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Medicinal Chemistry Research, 33(2), 267-284.

- Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6493-6510.

- Ye, F., et al. (2022).

- Troshkova, N., et al. (2025). Efficient synthesis and evaluation of therapeutic potential of fluorine containing 2-arylchromen-4-ones. Molecular Diversity, 29(2), 1427-1452.

- Zhang, H., et al. (2020). Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. Bioorganic Chemistry, 101, 103943.

- Ojima, I., et al. (2008). Design, synthesis and biological evaluation of novel fluorinated docetaxel analogues. Bioorganic & Medicinal Chemistry, 16(12), 6186-6203.

- Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 26(11), 3328.

- Politanskaya, L., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity.

- Li, Y., et al. (2023). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers in Immunology, 14, 1245426.

- Purser, S., et al. (2008). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 108(5), 1463-1486.

- Gillis, E. P., et al. (2015). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29435-29471.

- Aguilar, H., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1149.

- Kumar, A., et al. (2021). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 45(1), 133-143.

- Flores-Alamo, M., et al. (2021).

- Wang, M., et al. (2017). Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Ojima, I. (2019). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. Beilstein Journal of Organic Chemistry, 15, 1496-1517.

- Gomes, B., et al. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current Pharmaceutical Design, 21(39), 5725-5735.

- Li, H., et al. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Applied Biological Chemistry, 68(1), 1.

- Beg, S., et al. (2020). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. Pharmaceutics, 12(9), 838.

- Zielińska-Pisklak, M., et al. (2023). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 24(13), 10831.

- Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry, 51(11), 3127-3135.

- Kumar, A., et al. (2020). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery, 15(6), 697-711.

- Gaye, B., & Adejare, A. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 1(5), 821-833.

- Patil, V., et al. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.

- Fernández-Fernández, C., et al. (2022). Neuroprotective effects of fluorophore-labelled manganese complexes: Determination of ROS production, mitochondrial membrane potential and confocal fluorescence microscopy studies in neuroblastoma cells. Journal of Inorganic Biochemistry, 227, 111670.

- Wang, Y., et al. (2020). Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. Bioorganic & Medicinal Chemistry Letters, 30(2), 126838.

- Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (2023). Asian Journal of Chemistry, 35(1), 1-10.

- Singh, R. P., & Singh, R. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100994.

- The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (2007). Life Sciences, 80(13), 1209-1217.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of fluorophore-labelled manganese complexes: Determination of ROS production, mitochondrial membrane potential and confocal fluorescence microscopy studies in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Imperative of Fluorination in Heterocyclic Scaffolds

An In-Depth Technical Guide: The Role of Fluorine in the Stability of 5,7-Difluorochroman-4-ol

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1][2] Its unique properties allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles in ways that are often difficult to achieve with other elements.[3][4] This guide focuses on a specific, highly relevant example: this compound. This molecule is not just a theoretical curiosity; it is a pivotal chiral intermediate in the synthesis of important pharmaceuticals, most notably Tegoprazan, a potassium-competitive acid blocker (P-CAB) for treating gastric acid-related disorders.[5][6][7][8]

Understanding the role of the two fluorine atoms in this structure is critical for researchers and drug development professionals. They are not mere decorations; they are integral to the molecule's stability, influencing everything from its electronic landscape to its metabolic fate. As a Senior Application Scientist, this guide aims to deconstruct the causality behind fluorine's influence, providing both foundational scientific principles and actionable experimental protocols to empower your research and development efforts.

Part 1: Fundamental Physicochemical Impact of the 5,7-Difluoro Substitution

The profound effects of the fluorine atoms in this compound originate from the element's fundamental properties:

-

Extreme Electronegativity: With a Pauling scale value of 3.98, fluorine is the most electronegative element. This creates a highly polarized C-F bond with a significant dipole moment.[9][10]

-

Small van der Waals Radius: At 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere of hydrogen with minimal steric penalty.[3][9][11]

-

Exceptional C-F Bond Strength: The bond dissociation energy of a C(sp²)-F bond is among the highest in organic chemistry (~552 kJ/mol), rendering it exceptionally stable to homolytic cleavage.[10][11]

These intrinsic properties translate into significant, predictable modifications of the chroman-4-ol scaffold.

Table 1: Physicochemical Properties of (R)-5,7-Difluorochroman-4-ol

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₂ | [5][7] |

| Molecular Weight | 186.16 g/mol | [5][7] |

| CAS Number | 1270294-05-7 | [5] |

| pKa (Predicted) | 13.09 ± 0.20 | [5] |

| LogP (Predicted) | 1.78 | [5] |

Part 2: The Stereoelectronic Architecture of Stability

The stability of this compound is not merely a consequence of a strong C-F bond; it is an emergent property of complex stereoelectronic interactions. The placement of fluorine at the 5 and 7 positions of the aromatic ring creates a unique electronic environment that enhances overall molecular robustness.

The Inductive Effect: Modulating Aromatic Reactivity

The high electronegativity of the two fluorine atoms exerts a powerful electron-withdrawing inductive effect (-I effect) on the benzene ring. This effect has two major consequences for stability:

-

Reduced Susceptibility to Electrophilic Attack: The inductive withdrawal of electron density deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to its non-fluorinated counterpart. This is a crucial factor in preventing unwanted side reactions during synthesis and formulation.

-

pKa Modulation: The -I effect can influence the acidity of the C4-hydroxyl group. By withdrawing electron density, the fluorine atoms stabilize the corresponding alkoxide, which can subtly alter the pKa and hydrogen bonding capabilities of the molecule.[9][11]

Conformational Control and the Gauche Effect

While the aromatic C-F bonds are fixed, their electronic influence extends to the adjacent dihydropyran ring, affecting its conformational preferences. In related aliphatic systems, the "gauche effect" is a well-documented phenomenon where a gauche conformation is electronically favored over an anti conformation when vicinal, electronegative substituents are present.[12][13][14] This is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H σ bonding orbital into a C-F σ* antibonding orbital (σC-H → σ*C-F).[13][15] In the context of the chromanol ring, these stereoelectronic forces help to lock the dihydropyran moiety into a more rigid, predictable, and stable conformation, which can be critical for its interaction with enzymes during synthesis or biological targets in downstream applications.[16][17][18]

Caption: Key stabilizing effects imparted by fluorine atoms on the chroman-4-ol scaffold.

Part 3: Fortification Against Metabolic and Chemical Degradation

Perhaps the most significant contribution of fluorine in drug development is the enhancement of metabolic stability.[3][11][19] The 5,7-difluoro substitution pattern is a textbook example of this strategy.

Blocking Metabolic "Soft Spots"

Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism in the liver. This typically involves the hydroxylation of a C-H bond. By replacing the hydrogens at the 5 and 7 positions with fluorine, these potential sites of metabolic attack are effectively blocked.[2][20] The immense strength of the C-F bond makes it resistant to enzymatic cleavage, dramatically slowing down the rate of metabolism.[10] This leads to:

-

Increased Half-Life: The molecule persists longer in biological systems.

-

Improved Bioavailability: A greater fraction of the administered dose reaches systemic circulation.[1]

-

Reduced Metabolite-Induced Toxicity: Prevents the formation of potentially reactive or toxic metabolites, such as quinones or epoxides.[21]

Chemical Stability Profile

Commercially available safety data indicates that (R)-5,7-Difluorochroman-4-ol is generally stable under standard storage conditions (2-8°C, dry, sealed container).[5] However, it is reported to be incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[5]

-

Acid Instability: The presence of strong acids could protonate the C4-hydroxyl group, turning it into a good leaving group (H₂O) and facilitating dehydration to form a chromene, or potentially promoting ring-opening.

-

Oxidizer Instability: The secondary alcohol at C4 is susceptible to oxidation to the corresponding ketone, 5,7-difluorochroman-4-one. This underscores the need for careful handling and storage, avoiding contact with these classes of reagents.

Part 4: Experimental Protocols for Stability Assessment

To validate the stability of this compound in a research or development setting, standardized protocols are essential. The following methodologies provide a framework for generating robust and reliable stability data.

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation pathways and assess the intrinsic stability of the molecule under harsh chemical and physical conditions. This is a self-validating system where the control sample acts as the baseline.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Control Sample: Dilute the stock solution with an equal volume of purified water. Store protected from light at 2-8°C.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.

-

Photolytic Degradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., ICH option 2: >1.2 million lux hours and >200 W·h/m²) in a photostability chamber.

-

Sample Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC-UV/MS method. Calculate the percentage of degradation by comparing the peak area of the parent compound to the control. Identify major degradants using MS data.

Table 2: Representative Data from a Forced Degradation Study

| Condition | Incubation Time/Temp | % Degradation (Hypothetical) | Major Degradants Identified (Hypothetical) |

| Control | N/A | < 1% | None |

| 0.1 M HCl | 24h / 60°C | 15% | Dehydration product (5,7-Difluorochromene) |

| 0.1 M NaOH | 24h / 60°C | 5% | Minor unidentified polar species |

| 3% H₂O₂ | 24h / RT | 25% | Oxidation product (5,7-Difluorochroman-4-one) |

| Thermal | 48h / 80°C | < 2% | None |

| Photolytic | ICH Standard | < 2% | None |

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of Phase I metabolism, providing a quantitative measure of the molecule's resistance to CYP-mediated degradation.

Caption: Experimental workflow for assessing metabolic stability using liver microsomes.

Methodology:

-

Reagent Preparation:

-

Test Compound: 1 µM solution of this compound in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

HLM Suspension: 0.5 mg/mL Human Liver Microsomes in buffer.

-

Cofactor: 1 mM NADPH solution in buffer.

-

Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound like Verapamil).

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension to the test compound solution. Include a negative control without NADPH.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture into a well containing the cold quenching solution. The 0-minute sample is taken immediately after adding NADPH.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of this compound at each time point relative to the internal standard using a calibrated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).

-

Intrinsic clearance (Clint) can then be calculated, providing a key parameter for predicting in vivo metabolic behavior.

-

Conclusion

The difluorination of the chroman-4-ol scaffold at the 5 and 7 positions is a deliberate and highly effective strategy for enhancing molecular stability. The fluorine atoms act through a combination of powerful stereoelectronic and steric effects. They inductively deactivate the aromatic ring, contribute to a more rigid and stable conformation, and, most critically, provide a robust shield against metabolic degradation by blocking sites of CYP450 oxidation. This multi-faceted stabilization is fundamental to the utility of this compound as a reliable and efficient intermediate in the synthesis of advanced pharmaceutical agents. For researchers in the field, a thorough understanding of these principles is not just academic—it is essential for the rational design, synthesis, and development of the next generation of fluorinated therapeutics.

References

-

O'Hagan, D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1647-1658. [Link]

-

Wikipedia. (n.d.). Gauche effect. [Link]

-

Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]

-

Cobb, S. L., et al. (2020). Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions. Chemistry – A European Journal, 26(52), 11989-11994. [Link]

-

Gillis, E. P., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Gilmour, R. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1647-1658. [Link]

-

Cobb, S. L., et al. (2020). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. Chemistry – A European Journal, 26(52), 11989-11994. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Alabugin, I. V., et al. (2021). There and back again: the role of hyperconjugation in the fluorine gauche effect. Chemical Science, 12(30), 10244-10255. [Link]

-

Gilmour, R. (2014). The fluorine Gauche effect. ETH Research Collection. [Link]

-

Lu, H., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(21), 6691. [Link]

-

Taylor & Francis Online. (2015). The role of fluorine in medicinal chemistry. [Link]

-

CORE. (2020). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. [Link]

-

Wikipedia. (n.d.). Biological aspects of fluorine. [Link]

-

ScienceDirect. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]

-

Johnson, B. F., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 986-990. [Link]

-

Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33. [Link]

-

ResearchGate. (2020). (PDF) Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. [Link]

-

Bennet, A. J., et al. (2017). Structural, Mechanistic, and Computational Analysis of the Effects of Anomeric Fluorines on Anomeric Fluoride Departure in 5-Fluoroxylosyl Fluorides. Journal of the American Chemical Society, 139(35), 12251-12261. [Link]

-

Okchem. (n.d.). The Impact of Fluorine Chemistry on Material Properties. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. [Link]

-

National Institutes of Health. (2021). Metabolism and Toxicity of Fluorine Compounds. [Link]

-

Carling, R., & O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2527-2541. [Link]

-

Wikipedia. (n.d.). Stereoelectronic effect. [Link]

-

ResearchGate. (2016). Leveraging Fluorine (Stereoelectronic) Effects in Catalysis. [Link]

-

ResearchGate. (n.d.). Fluorine in heterocyclic chemistry. [Link]

-

University of Southampton. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. [Link]

-

ResearchGate. (2020). Conformational Analysis of 1,3-Difluorinated Alkanes. [Link]

-

National Institutes of Health. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

-

Scribd. (n.d.). Understanding The Conformational Behavior of Fluor. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6145. [Link]

Sources

- 1. chemxyne.com [chemxyne.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]

- 8. (R)-5,7-difluorochroman-4-ol CAS#: 1270294-05-7 [m.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 11. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Gauche effect - Wikipedia [en.wikipedia.org]

- 14. There and back again: the role of hyperconjugation in the fluorine gauche effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Chirality and Stereochemistry of 5,7-Difluorochroman-4-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,7-Difluorochroman-4-ol is a chiral scaffold of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker.[1][2] The molecule's single stereocenter at the C4 position gives rise to (R)- and (S)-enantiomers, whose distinct three-dimensional arrangements can lead to differential pharmacological and toxicological profiles.[3][4] Consequently, the ability to synthesize, separate, and definitively characterize these enantiomers is of paramount importance for drug development and regulatory compliance.

This technical guide provides an in-depth exploration of the stereochemistry of this compound. It details field-proven methodologies for stereoselective synthesis via asymmetric reduction, robust analytical techniques for enantiomeric separation and quantification using chiral High-Performance Liquid Chromatography (HPLC), and established protocols for the unambiguous determination of absolute stereochemistry. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this document serves as a practical resource for scientists engaged in the research and development of chiral pharmaceuticals.

The Strategic Importance of Chiral Fluorinated Chromanols

The chroman-4-ol framework is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of fluorine atoms, as in this compound, offers distinct advantages in drug design.[2] Fluorine can enhance metabolic stability, improve binding affinity to target proteins by altering electronic properties, and increase lipophilicity, which can aid in cell membrane permeability.[2][5]

Chirality adds a critical layer of complexity and opportunity.[6] Biological systems, such as enzymes and receptors, are inherently chiral and often interact differently with each enantiomer of a chiral drug.[4][7] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.[7] Therefore, accessing enantiomerically pure forms of molecules like (R)-5,7-Difluorochroman-4-ol is not merely an academic exercise but a fundamental requirement for developing safer and more effective medicines.[2][8]

Stereoselective Synthesis: Accessing Enantiomerically Pure this compound

The most direct route to chiral this compound is the asymmetric reduction of the prochiral ketone, 5,7-Difluorochroman-4-one.[2] Several robust methods exist, with the Corey-Bakshi-Shibata (CBS) reduction and enzymatic reductions being among the most effective and widely adopted.[1][9]

The Precursor: Synthesis of 5,7-Difluorochroman-4-one

The starting ketone is typically synthesized via an intramolecular Friedel-Crafts-type cyclization of 3-(3,5-difluorophenoxy)propionic acid.[10][11] This reaction is commonly promoted by strong acids like polyphosphoric acid (PPA) or concentrated sulfuric acid.[10][11]

Asymmetric Reduction via the Corey-Bakshi-Shibata (CBS) Method

The CBS reduction is a powerful and predictable method for the enantioselective reduction of a wide range of ketones.[12][13] It utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent (e.g., BH₃·THF) and the ketone substrate.[12]

Causality of a Self-Validating System: The expertise in applying this method lies in understanding its mechanism and critical parameters. The catalyst, typically (S)- or (R)-Me-CBS, forms a complex with borane, activating it as a hydride donor.[13] The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, exposing one of its two prochiral faces to hydride attack from the borane.[12][14] This directed transfer ensures high enantioselectivity.[15] The trustworthiness of the protocol is ensured by strict adherence to anhydrous conditions, as the catalyst is moisture-sensitive, which can lead to the formation of achiral borane species and a loss of enantioselectivity.[9]

Diagram: Asymmetric Synthesis Workflow

Caption: Workflow for CBS Reduction.

Detailed Experimental Protocol: CBS Reduction

-

System Validation: Before starting, ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.[9]

-

Step 1: Catalyst Activation: To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous THF at room temperature, add BH₃·THF (1.0 M in THF, 1.2 eq.) dropwise. Stir the mixture for 15 minutes.[1]

-

Step 2: Substrate Addition: Slowly add a solution of 5,7-difluorochroman-4-one (1.0 eq.) in anhydrous THF over 10-15 minutes.[1]

-

Step 3: Reaction Monitoring: Stir the reaction at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Step 4: Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Step 5: Purification: Concentrate the mixture under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the enantioenriched (R)-5,7-Difluorochroman-4-ol.[1]

Alternative "Green" Synthesis: Enzymatic Reduction

As an alternative to metal-based catalysts, ketoreductase (KRED) enzymes offer a highly selective and environmentally benign route.[9][10] These reactions are typically run in aqueous buffer systems under mild temperature and pH conditions, using a co-factor like NADPH which is regenerated in situ.[9][16]

Chiral Resolution and Analysis via HPLC

Once synthesized, it is crucial to determine the enantiomeric purity (often expressed as enantiomeric excess, or e.e.) of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose.[3]

Causality of a Self-Validating System: The principle of chiral HPLC relies on the differential interaction between the two enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as amylose or cellulose derivatives, are highly effective. The enantiomers form transient, diastereomeric complexes with the CSP. Because these complexes have different binding energies, one enantiomer is retained on the column longer than the other, resulting in their separation. The method's validity is confirmed by achieving a baseline resolution (Resolution factor > 1.5) between the two enantiomeric peaks, ensuring accurate quantification.

Diagram: Chiral HPLC Analysis Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ucj.org.ua [ucj.org.ua]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. 5,7-difluorochroman-4-one | 844648-22-2 [chemicalbook.com]

- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

Spectroscopic data (NMR, IR, MS) of 5,7-Difluorochroman-4-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,7-Difluorochroman-4-ol

Authored by: A Senior Application Scientist

Introduction

This compound is a fluorinated heterocyclic compound that has garnered significant attention in the pharmaceutical industry. Its importance lies in its role as a key chiral intermediate in the synthesis of various therapeutic agents, most notably Tegoprazan, a potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.[1][2] The fluorine atoms at the 5 and 7 positions of the chroman ring enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[1][3] The hydroxyl group at the 4-position not only introduces a chiral center, crucial for stereospecific interactions with biological targets, but also serves as a versatile handle for further chemical modifications.[1]

This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The aim is to equip researchers, scientists, and drug development professionals with a thorough understanding of the structural characterization of this vital pharmaceutical intermediate. We will delve into the interpretation of the spectral data, underpinned by the fundamental principles of each technique, and provide field-proven experimental protocols for data acquisition.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Figure 1. Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. It provides detailed information about the chemical environment of individual atoms, their connectivity, and stereochemistry.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. The ¹H NMR spectrum of (±)-5,7-Difluorochroman-4-ol, typically recorded in a solvent like DMSO-d₆, exhibits characteristic signals for the aromatic, carbinol, and methylene protons.[4]

Table 1: ¹H NMR Spectroscopic Data for (±)-5,7-Difluorochroman-4-ol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 6.69-6.72 | m | 1H | H-6 | |

| 6.53 | d | 10.8 | 1H | H-8 |

| 5.40 | d | 6.6 | 1H | OH |

| 4.76 | s | 1H | H-4 | |

| 4.28-4.30 | m | 1H | H-2 | |

| 4.16-4.21 | m | 1H | H-2 | |

| 1.86-1.89 | m | 2H | H-3 |

Data sourced from a practical synthesis study.[4]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-6 and H-8): The signals in the aromatic region (6.5-6.8 ppm) correspond to the two protons on the benzene ring. The fluorine atoms at positions 5 and 7 significantly influence their chemical shifts and coupling patterns. The multiplet at 6.69-6.72 ppm is assigned to H-6, and the doublet at 6.53 ppm to H-8.[4]

-

Carbinol Proton (H-4): The signal for the proton attached to the same carbon as the hydroxyl group (H-4) appears as a singlet at 4.76 ppm.[4] Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

Hydroxyl Proton (OH): The hydroxyl proton signal is observed as a doublet at 5.40 ppm.[4] This signal can be exchangeable with D₂O.

-

Methylene Protons (H-2 and H-3): The protons on the heterocyclic ring appear as multiplets in the upfield region. The protons at the C-2 position, being adjacent to the ether oxygen, are deshielded and appear at 4.16-4.30 ppm.[4] The protons at the C-3 position are observed as a multiplet around 1.86-1.89 ppm.[4]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for (±)-5,7-Difluorochroman-4-ol

| Chemical Shift (δ) ppm | Assignment |

| 163.2 | C-7 |

| 161.7 | C-5 |

| 156.6 | C-8a |

| 110.5 | C-4a |

| 100.0 | C-6 |

| 95.9 | C-8 |

| 62.1 | C-4 |

| 55.3 | C-2 |

| 30.5 | C-3 |

Data sourced from a practical synthesis study.[4]

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons: The signals for the aromatic carbons appear in the downfield region (95-165 ppm). The carbons directly attached to the highly electronegative fluorine atoms (C-5 and C-7) are significantly deshielded and appear at 161.7 and 163.2 ppm, respectively.[4] These signals would likely appear as doublets in a non-proton-decoupled spectrum due to C-F coupling. The other aromatic carbons (C-4a, C-6, C-8, and C-8a) are also observed in this region.[4]

-

Carbinol Carbon (C-4): The carbon bearing the hydroxyl group (C-4) resonates at 62.1 ppm due to the deshielding effect of the oxygen atom.[4]

-

Aliphatic Carbons (C-2 and C-3): The C-2 carbon, adjacent to the ether oxygen, is found at 55.3 ppm, while the C-3 carbon is further upfield at 30.5 ppm.[4]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean 5 mm NMR tube.[5]

-

Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400-600 MHz for ¹H NMR and 100-151 MHz for ¹³C NMR.[4][5]

-

Data Acquisition:

-

For ¹H NMR, a standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse program is employed to simplify the spectrum and enhance sensitivity.[5]

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed. The resulting spectrum is then phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.[5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~2900 | C-H stretch (aliphatic) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1200 | C-O stretch (alcohol and ether) |

| ~1100 | C-F stretch (aryl fluoride) |

Data is based on typical values for similar structures.[5]

Interpretation of the IR Spectrum:

-

O-H Stretch: A broad and strong absorption band around 3400 cm⁻¹ is a clear indication of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.[5]

-

C-H Stretches: Absorptions around 2900 cm⁻¹ correspond to the stretching vibrations of the aliphatic C-H bonds in the heterocyclic ring.[5]

-

C=C Stretches: The bands in the 1480-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic ring.[5]

-

C-O Stretches: The C-O stretching vibrations for the alcohol and ether functionalities typically appear in the 1200 cm⁻¹ region.[5]

-

C-F Stretches: The presence of strong absorption bands around 1100 cm⁻¹ is indicative of the C-F bonds.[5]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is placed directly on the diamond crystal.[5] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[5]

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty accessory is first recorded. Then, the sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹.[5] Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Analysis: The acquired spectrum is presented as transmittance or absorbance versus wavenumber. The characteristic absorption bands are identified and assigned to their corresponding functional groups.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

For this compound:

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): In a mass spectrum, the molecular ion peak would be observed at an m/z value corresponding to the molecular weight of the compound, which is approximately 186.16.[5]

-

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the molecular ion, which can then be used to confirm the elemental composition (C₉H₈F₂O₂).[5]

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for this molecule might include the loss of a water molecule (H₂O) from the alcohol group, leading to a peak at m/z 168, or cleavage of the heterocyclic ring.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.[5]

-

Instrumentation: A high-resolution mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI), is typically used.[5]

-

Data Acquisition: The sample solution is introduced into the mass spectrometer. The instrument is scanned over a relevant m/z range to detect the molecular ion and its fragment ions.[5]

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to gain insights into the molecule's structure.[5]

Synthesis and Spectroscopic Analysis Workflow

The synthesis of racemic this compound is typically achieved through the reduction of its corresponding ketone, 5,7-Difluorochroman-4-one, using a reducing agent like sodium borohydride.[4][7] The resulting product is then subjected to a series of spectroscopic analyses to confirm its structure and purity.

Caption: A typical workflow for the synthesis and spectroscopic characterization of (±)-5,7-Difluorochroman-4-ol.

Conclusion

The spectroscopic characterization of this compound is crucial for ensuring its identity and purity, particularly in the context of its use as a pharmaceutical intermediate. This guide has provided a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data. The key spectroscopic features include the characteristic signals of the fluorinated aromatic ring, the carbinol group, and the aliphatic protons of the chroman core. A thorough understanding of these spectroscopic properties, coupled with robust experimental protocols, enables researchers and scientists to confidently synthesize and utilize this important molecule in the development of new medicines.

References